タラポルフィン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

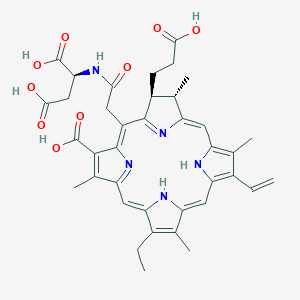

Talaporfin, also known as mono-L-aspartyl chlorin e6, is a chlorin-based photosensitizer used in photodynamic therapy (PDT). It absorbs red light at wavelengths of 664-667 nm, typically provided by a laser tuned to this wavelength. Talaporfin is primarily used in the treatment of various cancers, including lung and esophageal cancers .

科学的研究の応用

Talaporfin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Talaporfin is used as a photosensitizer in various photochemical reactions.

Biology: It is employed in studies involving cellular responses to oxidative stress.

Medicine: Talaporfin is extensively used in photodynamic therapy for the treatment of cancers such as lung, esophageal, and brain cancers

作用機序

Target of Action

Talaporfin, also known as LS11, is a photosensitizing agent that primarily targets cancer cells . The compound selectively accumulates in cancer cells due to their enhanced permeability and retention effect .

Mode of Action

Talaporfin’s mode of action is based on the principles of photodynamic therapy (PDT). Upon administration, Talaporfin is activated by light-emitting diodes (LEDs) inserted into the tumor . This activation converts molecular oxygen into highly toxic singlet oxygen . The singlet oxygen then induces free radical-mediated cell death .

Biochemical Pathways

The biochemical pathways affected by Talaporfin involve the generation of reactive oxygen species (ROS) and the subsequent induction of cell death . The ROS generated by Talaporfin can cause direct cytotoxicity, leading to apoptosis in the area close to the light source . In areas slightly distant from the light source, vascular effects such as fibrin thrombus formation can occur .

Pharmacokinetics

The pharmacokinetics of Talaporfin are still under investigation. A study on canines suggested that a dose of 10 mg/kg and a time of 90 minutes post-administration were appropriate for interstitial PDT . Another study proposed a three-compartment pharmacokinetic model to estimate the interstitial concentration of Talaporfin in the myocardium .

Result of Action

The result of Talaporfin’s action is the induction of cell death in cancer cells. The generation of singlet oxygen leads to free radical-mediated cell death . This can result in apoptosis in areas close to the light source and vascular effects such as fibrin thrombus formation in areas slightly distant from the light source .

Action Environment

The action environment of Talaporfin is largely determined by the delivery of the irradiation light into the tumor tissue . The rate of light delivery and the balance between cytotoxic and vascular effects are important considerations when performing PDT with Talaporfin . Furthermore, the efficacy of Talaporfin can be influenced by factors such as the type of cancer and its location .

生化学分析

Biochemical Properties

Talaporfin sodium plays a significant role in biochemical reactions, particularly in the context of photodynamic therapy . It interacts with various biomolecules, including enzymes and proteins, within the cell. The nature of these interactions primarily involves the generation of reactive oxygen species (ROS) upon exposure to a specific wavelength of light . This process is crucial for the cytotoxic effect of talaporfin sodium in cancer cells .

Cellular Effects

Talaporfin sodium has profound effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis, necrosis, and autophagy-associated cell death . Furthermore, talaporfin sodium impacts cell signaling pathways and gene expression, leading to the death of cancer cells . It also affects cellular metabolism by generating reactive oxygen species, which can cause oxidative damage .

Molecular Mechanism

The mechanism of action of talaporfin sodium at the molecular level involves a photochemical reaction. Upon irradiation with a specific wavelength of light, talaporfin sodium generates reactive oxygen species. These ROS can cause direct damage to cellular components, including biomolecules like proteins and nucleic acids, leading to cell death . This process is central to the therapeutic effect of talaporfin sodium in photodynamic therapy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of talaporfin sodium change over time. A kinetic study of talaporfin sodium demonstrated that a dose of 10 mg/kg and 90 minutes after administration was the appropriate dose and timing for interstitial photodynamic therapy . The study also showed that talaporfin sodium induces apoptosis in the area close to the light source .

Dosage Effects in Animal Models

The effects of talaporfin sodium vary with different dosages in animal models. For instance, in a mouse allograft glioma model, it was found that an irradiation energy density of 100 J/cm2 or higher was required to achieve therapeutic effects over the entire tumor tissue .

Metabolic Pathways

Talaporfin sodium is involved in various metabolic pathways within the cell. It is taken up by clathrin- and caveolae-dependent endocytosis, translocated from early endosomes to lysosomes, and finally degraded by lysosomes . ATP is essential for the uptake of talaporfin sodium, and the activation of K-Ras is involved as a regulatory mechanism .

Transport and Distribution

Talaporfin sodium is transported and distributed within cells and tissues through endocytic pathways. It is taken up by cells through clathrin- and caveolae-dependent endocytosis and is then translocated from early endosomes to lysosomes .

Subcellular Localization

The subcellular localization of talaporfin sodium is primarily within the lysosomes . This localization is crucial for its activity and function, as the lysosomes are where talaporfin sodium is ultimately degraded . This process is essential for the cytotoxic effect of talaporfin sodium in photodynamic therapy .

準備方法

Synthetic Routes and Reaction Conditions: Talaporfin is synthesized using chlorin e6 mono aspartic acid-4-ester as a key intermediate. The process involves hydrolyzing the chlorin e6 mono aspartic acid-4-ester to obtain Talaporfin. This method improves product purity, simplifies the operation, and lowers equipment requirements, making it suitable for industrial production .

Industrial Production Methods: The industrial production of Talaporfin involves the reaction of chlorin e6 with L-aspartic acid di tert butyl carbonate under the effect of a condensing agent. The intermediate is then hydrolyzed and separated through high-performance liquid chromatography to obtain the final product .

化学反応の分析

Types of Reactions: Talaporfin undergoes various chemical reactions, including oxidation and photochemical reactions. In photodynamic therapy, Talaporfin is activated by light to produce singlet oxygen, a reactive oxygen species that induces cell death .

Common Reagents and Conditions:

Oxidation: Talaporfin can be oxidized using singlet oxygen generated during photodynamic therapy.

Photochemical Reactions: Light at specific wavelengths (664-667 nm) is used to activate Talaporfin.

Major Products Formed: The primary product formed during the photodynamic activation of Talaporfin is singlet oxygen, which is responsible for inducing cytotoxic effects in cancer cells .

類似化合物との比較

Talaporfin is compared with other chlorin-based photosensitizers such as Photofrin, Temoporfin, and Verteporfin:

Temoporfin: Another second-generation photosensitizer with similar applications but different absorption characteristics.

Talaporfin’s uniqueness lies in its rapid clearance from the body, reducing the risk of prolonged photosensitivity, and its ability to produce singlet oxygen at high quantum yields .

特性

CAS番号 |

110230-98-3 |

|---|---|

分子式 |

C38H41N5O9 |

分子量 |

711.8 g/mol |

IUPAC名 |

(2S)-2-[[2-[(3S)-7-carboxy-3-(2-carboxyethyl)-17-ethenyl-12-ethyl-2,8,13,18-tetramethyl-2,3,23,24-tetrahydroporphyrin-5-yl]acetyl]amino]butanedioic acid |

InChI |

InChI=1S/C38H41N5O9/c1-7-20-16(3)24-12-26-18(5)22(9-10-32(45)46)35(42-26)23(11-31(44)41-30(37(49)50)15-33(47)48)36-34(38(51)52)19(6)27(43-36)14-29-21(8-2)17(4)25(40-29)13-28(20)39-24/h7,12-14,18,22,30,39-40H,1,8-11,15H2,2-6H3,(H,41,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52)/t18?,22-,30-/m0/s1 |

InChIキー |

SIEXFRDYNDREBM-MYPKMOTOSA-N |

SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)NC(CC(=O)O)C(=O)O)CCC(=O)O)C)C)C=C)C |

異性体SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)N[C@@H](CC(=O)O)C(=O)O)CCC(=O)O)C)C)C=C)C |

正規SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)NC(CC(=O)O)C(=O)O)CCC(=O)O)C)C)C=C)C |

同義語 |

laserphyrin mono-L-aspartyl chlorin e6 monoaspartyl chlorin e6 N-aspartyl chlorin e6 N-aspartylchlorin e6 NPe6 Talaporfin talaporfin sodium |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。